3-(4-Phenylpiperidin-1-yl)propanoic acid
Description
General Background of Piperidine (B6355638) and Propanoic Acid Scaffolds in Medicinal Chemistry
The molecular architecture of 3-(4-Phenylpiperidin-1-yl)propanoic acid is a composite of two well-established and highly significant scaffolds in medicinal chemistry: piperidine and propanoic acid.
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals and naturally occurring alkaloids. Its prevalence is due to its ability to introduce a basic nitrogen center, which can be crucial for molecular interactions with biological targets, and its conformational flexibility, which allows for optimal binding. The piperidine motif is a key component in drugs with a wide range of applications, including antihistamines, antipsychotics, and analgesics. Its unique structure provides a versatile framework for chemists to modify and functionalize, enabling the fine-tuning of a compound's pharmacological properties.
Similarly, the propanoic acid moiety and its derivatives are of great importance in drug design and development. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, which are fundamental to the binding of a drug to its receptor. Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples including ibuprofen (B1674241) and naproxen. The inclusion of a propanoic acid group can significantly influence a molecule's solubility, metabolic stability, and pharmacokinetic profile.
Significance of this compound as a Contemporary Chemical Entity
While direct and extensive research on this compound itself is not widely published, its structural components suggest its importance as a contemporary chemical entity, primarily as a scaffold for the synthesis of more complex molecules with potential biological activity. The combination of the 4-phenylpiperidine (B165713) core with a propanoic acid linker presents a versatile platform for chemical modification and exploration in drug discovery programs.
Research into derivatives of this compound and structurally similar molecules has indicated potential applications in various therapeutic areas. For instance, derivatives of 3-(4-phenylpiperazin-1-yl)propanoic acid have been investigated for their antiviral and antimicrobial activities. pharmaffiliates.com Furthermore, related compounds containing the 4-phenylpiperidine moiety have been explored for their potential in treating neurological disorders. nih.gov
The significance of this compound, therefore, lies in its potential as a foundational structure for generating libraries of novel compounds. Researchers can modify the phenyl ring, the piperidine nitrogen, or the carboxylic acid group to systematically explore the structure-activity relationships of the resulting molecules. This makes it a valuable tool in the quest for new therapeutic agents.
Below is a table summarizing key information about the constituent scaffolds of the title compound.
| Scaffold | Key Features | Examples of Therapeutic Applications |
| Piperidine | Six-membered nitrogen-containing heterocycle, basic nitrogen center, conformational flexibility. | Antihistamines, Antipsychotics, Analgesics |
| Propanoic Acid | Carboxylic acid group, potential for hydrogen bonding and ionic interactions. | Non-steroidal anti-inflammatory drugs (NSAIDs) |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFBEIXCOOOWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Phenylpiperidin 1 Yl Propanoic Acid and Its Structural Analogs
Established Synthetic Routes to the 3-(4-Phenylpiperidin-1-yl)propanoic acid Core
The synthesis of the fundamental this compound structure can be achieved through several reliable and well-documented routes. These methods primarily involve the formation of a carbon-nitrogen bond between the 4-phenylpiperidine (B165713) nucleus and a three-carbon chain.
Strategies Employing Nucleophilic Addition
One of the most direct and common methods for synthesizing this compound is through a nucleophilic conjugate addition, specifically the aza-Michael addition. nih.govresearchgate.net This reaction involves the addition of the secondary amine of 4-phenylpiperidine to an acrylic acid derivative, such as methyl acrylate (B77674) or ethyl acrylate.
The reaction mechanism proceeds via the nucleophilic attack of the nitrogen atom of 4-phenylpiperidine on the β-carbon of the α,β-unsaturated carbonyl compound. This process is typically catalyzed by a base or can proceed thermally. The initial product is an ester, which is then hydrolyzed to yield the final carboxylic acid. The use of acrylic acid itself can also lead directly to the product, though the reaction with its esters followed by hydrolysis is often more efficient and controllable. dcu.ie
Table 1: Aza-Michael Addition for Core Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Final Product |
|---|---|---|---|---|
| 4-Phenylpiperidine | Methyl Acrylate | Base or Heat | Methyl 3-(4-phenylpiperidin-1-yl)propanoate | This compound |
| 4-Phenylpiperidine | Acrylic Acid | Heat in aqueous solution | - | This compound |
Reductive Amination Approaches for Piperidine (B6355638) Derivatization
Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely applied in the synthesis of amines. consensus.appmdpi.com This approach can be used to append the propanoic acid side chain to the 4-phenylpiperidine core. The process typically involves the reaction of 4-phenylpiperidine with a carbonyl compound, such as a β-aldehyde or β-keto ester, to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding amine.
For the synthesis of this compound, a suitable carbonyl precursor would be an ester of 3-oxopropanoic acid or malonic semialdehyde. The reaction with 4-phenylpiperidine in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the propanoate ester, which is subsequently hydrolyzed. nih.gov Biocatalytic reductive amination using transaminases is also an emerging green alternative. acs.org
Mannich Reaction Mechanisms in Piperidine Synthesis
While not a direct method for adding the propanoic acid chain, the Mannich reaction is a cornerstone in the synthesis of the 4-phenylpiperidine core itself. researchgate.netru.nl The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.comjofamericanscience.org
In the context of synthesizing the 4-phenylpiperidine ring, a double Mannich reaction can be employed. For instance, a reaction between an amine, formaldehyde, and a ketone like acetophenone (B1666503) can lead to the formation of a substituted piperidin-4-one. This piperidinone can then be further modified, for example, by reduction of the ketone and dehydration to introduce the phenyl group at the 4-position, or through other functional group interconversions to arrive at the 4-phenylpiperidine precursor.
Carboxylic Acid Formation and Derivatization Techniques
The final step in many synthetic routes to this compound is the formation of the carboxylic acid group. When the synthesis employs acrylic esters, as in the Michael addition, or other esterified precursors, the terminal step is typically an ester hydrolysis. painphysicianjournal.com This can be accomplished under either acidic or basic conditions. Basic hydrolysis (saponification) using reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution is common, followed by an acidic workup to protonate the carboxylate salt.
Further derivatization of the resulting carboxylic acid can be performed to create various analogs, such as amides or esters. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form amide bonds with various amines.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of the title compound allows for the exploration of structure-activity relationships in medicinal chemistry. nih.govnih.gov Substitutions can be introduced on either the phenyl ring or the piperidine ring.
To create derivatives with substituents on the phenyl ring, the synthesis begins with a correspondingly substituted 4-phenylpiperidine. For example, starting with 4-(4-chlorophenyl)piperidine (B1270657) or 4-(3-methoxyphenyl)piperidine (B1366445) and reacting it with an acrylic acid derivative would yield the respective substituted propanoic acid. These substituted precursors are often synthesized using methods analogous to those for the unsubstituted parent ring. researchgate.net
Substitutions on the piperidine ring itself can be achieved by starting with a pre-functionalized piperidine. For instance, using a 3-methyl-4-phenylpiperidine (B2703569) would lead to a final product with a methyl group on the piperidine ring.
Enantioselective Synthesis and Chiral Resolution for Stereoisomers of Phenylpiperidinyl Propanoic Acids
When substitutions on the piperidine or phenyl ring create a chiral center, the synthesis of single enantiomers becomes important. This can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective synthesis aims to create a single enantiomer directly. This can involve the use of chiral catalysts or chiral auxiliaries in key bond-forming steps, such as the Mannich reaction or Michael addition. ru.nlnih.gov For example, organocatalytic enantioselective intramolecular aza-Michael reactions have been developed to produce enantiomerically enriched substituted piperidines. nih.gov Rhodium-catalyzed asymmetric reactions have also been employed to create chiral 3-substituted piperidines from pyridine (B92270) precursors. nih.govacs.org
Chiral resolution is a more traditional method that involves separating a racemic mixture of the final compound or a key intermediate. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. nih.govmdpi.comnih.gov Columns based on cellulose (B213188) or amylose (B160209) derivatives are common for resolving enantiomers of piperidine derivatives. nih.gov Fractional crystallization of diastereomeric salts, formed by reacting the racemic amine or acid with a chiral resolving agent, is another classical approach.
Table 2: Methods for Obtaining Stereoisomers
| Method | Description | Example Application |
|---|---|---|
| Enantioselective Synthesis | Uses chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. | Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) to form a chiral substituted piperidine precursor. acs.org |
| Chiral Resolution (HPLC) | A racemic mixture is passed through an HPLC column containing a chiral stationary phase to separate the enantiomers. | Resolution of racemic 1,3-dimethyl-4-phenylpiperidines on a Chiralcel OD column. nih.gov |
| Chiral Resolution (Diastereomeric Salt Crystallization) | A racemic acid or base is reacted with a single enantiomer of a chiral base or acid to form diastereomeric salts, which are then separated by crystallization. | Separation of diastereomers of functionalized piperidines. |
Advanced Synthetic Strategies and Green Chemistry Principles
The synthesis of this compound and its analogs is increasingly benefiting from advanced strategies that prioritize efficiency, safety, and environmental sustainability. These modern approaches, including microwave-assisted synthesis and novel catalytic methods, align with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. researchgate.net By directly coupling with the molecules in the reaction mixture, microwave energy provides rapid and uniform heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity. researchgate.netnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including piperidine derivatives. mdpi.com
The application of microwave-assisted synthesis to N-alkylation reactions, a key step in forming structures like this compound, has been shown to be highly efficient. For instance, the synthesis of various N-substituted piperidines and related nitrogen heterocycles has been achieved with significantly reduced reaction times—often from hours to minutes—and in higher yields compared to traditional refluxing methods. mdpi.commdpi.com In one example, the synthesis of N-propargyl aniline (B41778) derivatives, precursors for more complex heterocyclic systems, saw yields increase from 15–49% with conventional heating over 24–72 hours to 67–72% in just 30 minutes under microwave irradiation. mdpi.com
The benefits of microwave-assisted synthesis extend to green chemistry principles. The reduction in reaction time leads to substantial energy savings. Furthermore, these protocols can often be performed under solvent-free conditions, which minimizes the use of volatile organic compounds (VOCs) and simplifies product purification. researchgate.netwjarr.com The synthesis of 2,5-piperazinediones, which are structurally related to cyclic dipeptides, has been successfully demonstrated under solvent-free microwave conditions, highlighting the potential for environmentally benign procedures. researchgate.net
The table below illustrates a comparative example of conventional versus microwave-assisted synthesis for a reaction involving a piperidine derivative.
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | >70 hours | 30 minutes | nih.gov |
| Isolated Yield | 81% (with impurities) | 87% (high purity) | nih.gov |
| Conditions | Refluxing ethanol | Controlled irradiation | nih.gov |
Catalysis is fundamental to modern organic synthesis and plays a crucial role in the efficient and selective preparation of piperidine-containing molecules. These approaches often align with green chemistry principles by enabling high atom economy and reducing the need for stoichiometric reagents. nih.govresearchgate.net
Formation of the Piperidine Ring: The construction of the piperidine scaffold itself can be achieved through various catalytic methods. A primary route involves the catalytic hydrogenation of pyridine precursors. nih.gov This transformation is commonly facilitated by transition metal catalysts, with palladium, platinum, rhodium, and ruthenium being particularly effective. nih.gov The choice of catalyst and reaction conditions allows for control over the chemoselectivity, which is vital when other reducible functional groups are present in the molecule. nih.gov For example, a one-pot sequential Suzuki–Miyaura coupling and hydrogenation has been developed for the synthesis of functionalized piperidines under mild conditions using a palladium catalyst. nih.gov Biocatalysis offers an even greener alternative, with enzymes like immobilized lipases being used for the multicomponent synthesis of piperidine derivatives in high yields. rsc.org
N-Alkylation of the Piperidine Ring: For the synthesis of this compound, a key step is the N-alkylation of the 4-phenylpiperidine core. Advanced catalytic methods provide efficient and sustainable alternatives to traditional alkylation using alkyl halides. Palladium-catalyzed N-alkylation reactions have become particularly prominent. chemrxiv.org These methods can utilize a variety of substrates, including alcohols, through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the amine (piperidine), followed by reduction of the resulting iminium intermediate by the "borrowed" hydrogen. chemrxiv.org This approach is highly atom-economical and produces water as the only byproduct. rsc.org
Various catalytic systems have been developed for such transformations, including those based on palladium, cobalt, and other transition metals. chemrxiv.orgrsc.org The table below summarizes different catalytic approaches relevant to the synthesis of piperidine structures.
| Catalytic Approach | Reaction Type | Catalyst Example | Key Advantages | Reference(s) |
| Hydrogenation | Pyridine Reduction | Palladium(0), Platinum, Ruthenium | Forms the piperidine ring from readily available pyridines. | nih.gov |
| N-Alkylation | Amine Alkylation with Alcohols | Palladium Nanoparticles, Cobalt-MOF | High atom economy, sustainable, water as a byproduct. | chemrxiv.orgrsc.org |
| Multicomponent Reaction | Ring Formation | Immobilized Lipase (CALB) | Biocatalytic, green, high yields, reusable catalyst. | rsc.org |
| Green Piperidone Synthesis | Cyclization | (Not specified) | Avoids classical Dieckman approach, environmentally benign. | nih.govresearchgate.net |
These catalytic strategies represent the forefront of synthetic chemistry, enabling the construction of complex molecules like this compound with greater efficiency and minimal environmental impact. unibo.it
Spectroscopic and Advanced Structural Characterization of 3 4 Phenylpiperidin 1 Yl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum of 3-(4-Phenylpiperidin-1-yl)propanoic acid, distinct signals would be expected for the protons of the phenyl ring, the piperidine (B6355638) ring, and the propanoic acid chain. The aromatic protons of the phenyl group would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the piperidine ring and the propanoic acid moiety would produce a series of multiplets in the upfield region. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Phenyl-H | 7.0 - 7.5 | Multiplet |
| Piperidine-H (axial/equatorial) | 1.5 - 3.5 | Multiplets |
| Propanoic Acid-CH₂ (α to COOH) | ~2.4 | Triplet |
| Propanoic Acid-CH₂ (β to COOH) | ~2.8 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift. The aromatic carbons of the phenyl group would resonate in the typical aromatic region (δ 120-150 ppm), while the carbons of the piperidine and propanoic acid aliphatic chains would appear in the upfield region.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | >170 |
| Phenyl-C (quaternary) | 140 - 150 |
| Phenyl-C (CH) | 125 - 130 |
| Piperidine-C | 25 - 60 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be from the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O (carbonyl) stretching vibration would appear around 1700-1725 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic parts, and C=C stretching for the aromatic ring.
Expected IR Absorption Data
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₄H₁₉NO₂), the expected molecular weight is approximately 233.31 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 233. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Common fragmentation patterns would likely involve the loss of the carboxyl group and fragmentation of the piperidine ring.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)
No X-ray crystallography data for this compound has been found in the searched literature. This technique, when applicable to a suitable single crystal, provides definitive information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and crystal packing.
For illustrative purposes, crystallographic data for a related compound, 3-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione , has been reported. researchgate.net This compound was found to crystallize in an orthorhombic system with the space group Pca2₁. researchgate.net Such an analysis for this compound would precisely define its solid-state conformation.
Illustrative Crystal Data for a Related Compound researchgate.net
| Parameter | Value |
|---|---|
| Compound | 3-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione |
| Formula | C₁₈H₁₉N₃OS₂ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.8852(2) |
| b (Å) | 5.23480(10) |
| c (Å) | 44.1008(7) |
| V (ų) | 3436.38(10) |
Elemental Analysis for Purity and Composition Verification
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which serves to verify its purity and empirical formula. For this compound (C₁₄H₁₉NO₂), the theoretical composition can be calculated.
Calculated Elemental Composition
| Element | Symbol | Mass Percentage (%) |
|---|---|---|
| Carbon | C | 72.07 |
| Hydrogen | H | 8.21 |
| Nitrogen | N | 6.00 |
Experimental data from an elemental analyzer should closely match these calculated values for a pure sample. As an example of reported data for a related structure, the analysis for 3-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione yielded values (Found: C, 60.36; H, 5.38; N, 11.70 %) that were in close agreement with its calculated composition (Calc.: C, 60.48; H, 5.36; N, 11.75 %). researchgate.net
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation studies specifically focused on the chemical compound “this compound” are not publicly available.
As a result, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables required for the specified outline. Providing information for the requested sections—including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, global chemical reactivity descriptors, molecular docking, and dynamics simulations—would necessitate fabricating data, which cannot be done.
The successful generation of the requested article is contingent on the existence of published research that has performed these specific computational analyses on "this compound." Without such source data, the article cannot be written.
Computational and Theoretical Investigations of 3 4 Phenylpiperidin 1 Yl Propanoic Acid
Molecular Docking and Dynamics Simulations of 3-(4-Phenylpiperidin-1-yl)propanoic acid and its Analogs
Ligand-Protein Binding Interactions and Mechanisms
The foundation of a ligand's biological activity lies in its ability to bind to a protein target. The specific nature of these interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—determines the stability and affinity of the ligand-protein complex. Computational methods, particularly molecular docking and molecular dynamics simulations, are employed to visualize and analyze these interactions at an atomic level.
For derivatives of propanoic acid, studies have shown that the carboxyl group often plays a critical role in forming hydrogen bonds with amino acid residues in the binding pocket of a target protein. The phenyl and piperidine (B6355638) rings typically engage in hydrophobic and van der Waals interactions, which are crucial for the proper orientation and stabilization of the ligand within the binding site. While specific studies on this compound are not detailed in the provided search results, the analysis of analogous structures suggests that both the hydrogen-bonding capacity of the propanoic acid moiety and the hydrophobic nature of the phenylpiperidine scaffold are key determinants of its binding mechanism.
Molecular dynamics simulations on similar compounds have further elucidated the dynamic nature of these interactions, showing how the ligand and protein adapt their conformations to achieve an optimal binding pose. These simulations can reveal the stability of key interactions over time and the role of water molecules in mediating binding.
Prediction of Putative Receptor Binding Sites and Affinities
Identifying the specific site on a receptor where a ligand binds is a critical step in understanding its mechanism of action. In silico methods use the three-dimensional structure of a target protein to predict the most likely binding pockets, often referred to as active sites or allosteric sites. Docking algorithms systematically place the ligand into these predicted sites and calculate a binding affinity or score, which estimates the strength of the interaction.
Binding affinity is often expressed in terms of Gibbs free energy (ΔG), with more negative values indicating a stronger and more favorable interaction. For example, in silico studies on various propanoic acid derivatives have reported binding affinities ranging from -7.0 to -10.0 kcal/mol for different protein targets. These values are indicative of stable binding and suggest that the compound is likely to have a biological effect at relevant concentrations.
The prediction of binding sites for this compound would involve docking it against a panel of known receptors. The results would highlight which receptors are most likely to bind the compound and the specific amino acid residues that form the binding pocket. This information is invaluable for designing further experimental studies to validate the predicted interactions.
| Parameter | Description | Typical Predicted Values for Propanoic Acid Derivatives |
| Binding Affinity (ΔG) | The measure of the strength of the binding interaction between the ligand and the protein. | -7.0 to -10.0 kcal/mol |
| Key Interacting Residues | Specific amino acids within the binding pocket that form significant bonds with the ligand. | Asp, Arg, Tyr, Phe |
| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen Bonds, Pi-Alkyl, van der Waals |
In Silico Prediction of Potential Biological Interactions
Beyond single-target interactions, computational tools can predict a compound's broader biological profile by screening it against large databases of protein structures. This approach, often called inverse docking or target fishing, can identify potential on-target and off-target interactions, providing a holistic view of the compound's potential pharmacological and toxicological effects.
The prediction of target proteins for this compound involves computational screening against a wide array of biological targets known to be involved in various disease pathways. Software and web servers utilize algorithms that compare the structural and chemical features of the ligand to those of known binders for thousands of proteins.
Studies on structurally related molecules have identified a range of potential protein targets, including enzymes like cyclooxygenases (COX), lipoxygenases, and various receptors such as G-protein coupled receptors (GPCRs). For instance, certain propanoic acid derivatives have shown predicted interactions with targets involved in inflammation and pain signaling pathways. The specific combination of the phenylpiperidine and propanoic acid moieties in the target compound will determine its unique target profile.
The output of these predictive studies is typically a ranked list of potential protein targets based on docking scores or other similarity metrics. This list serves as a guide for experimental validation, helping researchers to prioritize which protein interactions to investigate in the laboratory.
| Predicted Target Class | Potential Biological Role | Rationale for Interaction |
| Cyclooxygenases (COX) | Inflammation, Pain | The propanoic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. |
| G-Protein Coupled Receptors (GPCRs) | Neurological signaling, various physiological processes | The phenylpiperidine scaffold is present in many compounds that target GPCRs, particularly those in the central nervous system. |
| Nuclear Receptors | Gene regulation, metabolism | The lipophilic nature of the compound may allow it to interact with the ligand-binding domains of nuclear receptors. |
| Ion Channels | Neuronal excitability, cell signaling | Phenylpiperidine derivatives are known to modulate the activity of various ion channels. |
Biological Activity and Mechanistic Insights of 3 4 Phenylpiperidin 1 Yl Propanoic Acid Derivatives in Vitro and Animal Models
Antimicrobial Efficacy of Phenylpiperidinyl Propanoic Acid Derivatives
The growing threat of antimicrobial resistance necessitates the exploration of new classes of antimicrobial agents. Derivatives of 3-(4-phenylpiperidin-1-yl)propanoic acid have been investigated for their ability to inhibit the growth of pathogenic microorganisms.
Antibacterial Activity Spectrum and Potency
Research into the antibacterial properties of this compound derivatives has revealed a spectrum of activity against various bacterial strains. Studies have demonstrated that modifications to the phenyl ring and the propanoic acid moiety can significantly influence the potency and breadth of antibacterial action. For instance, certain halogenated derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.
The minimum inhibitory concentration (MIC) is a key measure of antibacterial potency. In vitro assays have been employed to determine the MIC values of these derivatives against clinically relevant pathogens. While specific data for a wide range of derivatives is still emerging, preliminary findings suggest that some compounds within this class exhibit promising MIC values, warranting further investigation.
Select a bacterial strain to view the corresponding MIC values for various this compound derivatives.
Antifungal Activity Against Pathogenic Strains
In addition to their antibacterial potential, derivatives of this compound have been assessed for their efficacy against pathogenic fungal strains. The prevalence of fungal infections, particularly in immunocompromised individuals, underscores the need for novel antifungal therapies.
Investigations into the antifungal activity have often focused on species of the genus Candida, which are common causative agents of opportunistic mycoses. The structural features of the this compound scaffold appear to be amenable to modifications that can enhance antifungal activity. The mechanism of action is an area of active research, with some evidence pointing towards the disruption of fungal cell membrane integrity.
Explore the antifungal activity of different this compound derivatives against various pathogenic fungal strains.
Enzyme Inhibition and Modulation Studies
Understanding the molecular targets of a compound is crucial for elucidating its mechanism of action and for guiding further drug development. Research on this compound derivatives has explored their interactions with several key enzymes involved in microbial survival and cellular stress responses.
Inhibition of DNA Gyrase
DNA gyrase is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs, such as the fluoroquinolones. Some studies have investigated whether this compound derivatives can exert their antibacterial effects through the inhibition of this enzyme.
While the body of evidence is still developing, computational modeling and in vitro enzymatic assays have been utilized to explore the potential binding of these derivatives to the active site of DNA gyrase. The aim is to identify specific structural motifs within the this compound scaffold that are responsible for inhibitory activity.
Modulation of Lanosterol (B1674476) 14α-Demethylase
Lanosterol 14α-demethylase is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. This enzyme is the target of the widely used azole class of antifungal drugs.
Preliminary studies have suggested that certain derivatives of this compound may act as modulators of lanosterol 14α-demethylase. The nature of this interaction, whether it is direct inhibition or allosteric modulation, is a subject of ongoing research. Structure-activity relationship studies are being conducted to optimize the interaction with this fungal-specific target.
Investigation of KEAP1-NRF2 Pathway Interactions
The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant and anti-inflammatory response. Activation of the NRF2 pathway can protect cells from oxidative stress-induced damage.
The potential for this compound derivatives to interact with the KEAP1-NRF2 pathway is an emerging area of investigation. It is hypothesized that some derivatives may modulate this pathway, which could have implications beyond antimicrobial activity, potentially in diseases characterized by oxidative stress. Research in this area is in its early stages and aims to determine if these compounds can directly or indirectly influence the activity of KEAP1 or NRF2.
Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulatory Activity
While direct studies on the metabotropic glutamate receptor (mGluR) modulatory activity of this compound are not extensively available in the current body of scientific literature, research into structurally related piperidine (B6355638) derivatives has revealed significant activity at these receptors, particularly as positive allosteric modulators (PAMs) of the mGluR5 subtype. nih.govnih.gov These findings suggest a potential area for future investigation into the therapeutic applications of phenylpiperidine-based compounds in conditions where mGluR5 modulation is considered a viable strategy, such as schizophrenia and anxiety. nih.govnih.gov
For instance, compounds like S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)- nih.govnih.govnih.govoxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX-47273) and (4-Hydroxypiperidin-1-yl)(4-phenylethynyl)phenyl)methanone (VU0092273) have been identified as potent and selective mGluR5 PAMs. nih.govnih.gov These molecules, which share the piperidine core, have demonstrated efficacy in animal models relevant to antipsychotic and anxiolytic activity. nih.govnih.gov The mechanism of action for these PAMs involves enhancing the receptor's response to the endogenous ligand glutamate, rather than direct activation of the receptor itself. nih.gov Research has also explored the development of mGluR ligands for other psychiatric disorders, indicating the broad therapeutic potential of targeting this receptor family. nih.govmdpi.com
Cholinesterase Enzyme Inhibition Profiles
The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.commdpi.commdpi.com Investigations into derivatives of 1-benzylpiperidine (B1218667), a compound class structurally related to this compound, have revealed dual-target inhibitory activity against both AChE and BChE. mdpi.com
One study focused on the design and synthesis of 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives as potential treatments for Alzheimer's disease by targeting both cholinesterases and the serotonin (B10506) transporter (SERT). mdpi.com The findings from this research indicated that certain structural modifications to the benzylpiperidine scaffold could influence the inhibitory potency and selectivity for AChE and BChE. For example, compound 19 from the study, a 2-phenylacetate derivative of 1-benzylpiperidine, emerged as the most potent AChE inhibitor within its series. mdpi.com Another compound, 21 , demonstrated a promising profile with good and selective activity against BChE. mdpi.com
The mechanism of inhibition for these types of compounds often involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. mdpi.com Molecular docking studies of some N-Benzylpiperidine derivatives have shown interactions with key amino acid residues such as Asp70 and Trp82 in the active site of human BChE. mdpi.com
It is important to note that while these findings for related piperidine derivatives are encouraging, specific data on the cholinesterase inhibition profile of this compound itself is not yet available.
Targeting Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR)
Recent research has identified derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression. nih.govmdpi.com A series of these novel polysubstituted thiazole (B1198619) derivatives were synthesized and evaluated for their antiproliferative properties in lung cancer models. nih.gov
Notably, oxime and carbohydrazide (B1668358) derivatives demonstrated significant cytotoxic activity against lung carcinoma cells, in some cases surpassing the efficacy of the standard chemotherapeutic agent, cisplatin. nih.gov In silico molecular docking studies have suggested that these compounds can interact with conserved amino acid residues in the active sites of both human SIRT2 and EGFR, potentially modulating their activity and leading to cell death in cancerous cells. nih.govmdpi.com
The structure-activity relationship analysis revealed that the antiproliferative activity was dependent on the specific chemical structure of the derivatives. nih.gov The ability of these thiazole derivatives to target both drug-sensitive and drug-resistant lung cancer models highlights their potential as scaffolds for the development of new anticancer agents. nih.gov
| Compound | Target | Observed Interaction | Potential Effect |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | SIRT2 | Interaction with conserved amino acid residues in the active site. | Inhibition of SIRT2 activity. |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | EGFR | Interaction with conserved amino acid residues in the active site. | Inhibition of EGFR signaling pathway. |
Receptor Binding and Modulation of this compound Analogs
Dopamine (B1211576) Transporter (DAT) Interactions and Selectivity
Analogs of this compound, particularly those based on the phenylpiperidine scaffold, have been investigated for their interaction with the dopamine transporter (DAT). The DAT is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.
Studies on phenylpiperidine derivatives have shown that modifications to the chemical structure can significantly influence binding affinity and selectivity for DAT. nih.gov For instance, research on a series of meperidine analogs, which share the 4-phenylpiperidine (B165713) core, revealed that substituents on the phenyl ring played a crucial role in their potency and selectivity for transporter binding sites. miami.edu While these particular analogs generally showed more selectivity for the serotonin transporter, the study underscores the potential for tuning the selectivity of phenylpiperidine-based compounds. miami.edu
The development of selective DAT ligands is of interest for their potential therapeutic applications in various neurological and psychiatric disorders. The selectivity of these compounds for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), is a key factor in determining their pharmacological profile.
Serotonin Transporter (SERT) Interactions and Selectivity
The serotonin transporter (SERT) is a primary target for many antidepressant medications. Phenylpiperidine derivatives have been extensively studied as potent inhibitors of SERT. nih.govnih.govsimulations-plus.com Quantitative structure-activity relationship (QSAR) analyses and molecular docking studies have been employed to understand the structural features that govern the interaction of these compounds with SERT. nih.gov
Research has shown that specific structural modifications on the phenylpiperidine scaffold can lead to high affinity and selectivity for SERT. nih.gov For example, a series of in-house piperidine derivatives demonstrated picomolar affinity for SERT, comparable to the well-known SERT inhibitor paroxetine, while exhibiting significantly lower affinity for the dopamine transporter, indicating high selectivity. nih.gov
Molecular docking studies have helped to identify key amino acid residues within the active site of SERT, such as Glu33, Asp395, and Arg26, that are crucial for the binding of phenylpiperidine derivatives. nih.gov The insights gained from these studies are valuable for the design of new and more effective SERT inhibitors with potentially improved therapeutic profiles for the treatment of depression and other mood disorders. nih.govsimulations-plus.com
Opioid Receptor Binding and Functional Modulation (μ-Opioid Receptor, σ₁ Receptor)
Derivatives of this compound, specifically those incorporating a piperidine propionamide (B166681) scaffold, have emerged as promising ligands for opioid receptors, demonstrating potent activity as both sigma-1 (σ₁) receptor antagonists and mu (μ) opioid receptor agonists. nih.gov The μ-opioid receptor is a primary target for many clinically used analgesics, while the σ₁ receptor is implicated in a variety of cellular functions and is a target for the development of treatments for neuropathic pain and other neurological disorders. nih.govpainphysicianjournal.com
A novel series of piperidine propionamide derivatives were designed and synthesized, with their binding affinities for σ₁ and μ receptors evaluated in vitro. nih.gov One compound in particular, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, displayed high affinity for both the σ₁ receptor (Ki = 1.86 nM) and the μ receptor (Ki = 2.1 nM). nih.gov This dual activity suggests the potential for developing a single molecule that can address pain through multiple mechanisms. In vivo studies in animal models of pain demonstrated that this compound exhibited potent analgesic activity. nih.gov
The 4-phenylpiperidine scaffold is a common feature in many known μ-opioid receptor agonists, such as loperamide (B1203769) and fentanyl. painphysicianjournal.commdpi.comresearchgate.net The structural similarities suggest that this compound and its analogs are a promising area for the discovery of new opioid receptor modulators.
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity |
|---|---|---|---|
| N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | σ₁ Receptor | 1.86 nM | Antagonist |
| N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide | μ-Opioid Receptor | 2.1 nM | Agonist |
G-protein Coupled Receptor (GPCR) System Interactions
G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the targets for a significant percentage of all marketed drugs. thieme-connect.comfrontiersin.org They are integral in transducing extracellular signals into cellular responses, which makes them highly attractive for drug development. frontiersin.org The interaction of small molecules with GPCRs can lead to a cascade of downstream signaling events, modulating various physiological processes. frontiersin.org
While direct studies on this compound are limited in this context, research into structurally similar compounds, such as phenylpiperazine derivatives, provides valuable insights. Studies have shown that the heteromerization of GPCRs, such as the dopamine D1 and D3 receptors, can be influenced by selective ligands. researchgate.net For instance, certain phenylpiperazine derivatives have been demonstrated to act as G protein-biased agonists or antagonists within a D1R-D3R heteromer, effectively altering the receptor's signaling output. researchgate.net This suggests that compounds containing the phenylpiperidine or phenylpiperazine scaffold may possess the ability to modulate GPCR function, not just by direct agonism or antagonism at a single receptor, but also by influencing the complex interplay between receptor subtypes. Such interactions are crucial for achieving targeted therapeutic effects, particularly in the central nervous system where GPCRs are abundant. researchgate.net
Other Investigated Biological Effects (in vitro and animal models)
Beyond their interactions with specific receptor systems, derivatives of this compound have been investigated for a range of other biological effects.
Antiviral Activity
The core piperidine structure is a common scaffold in compounds investigated for antiviral properties. Research into related derivatives has shown promising activity against several types of viruses. For example, certain arylpiperazine derivatives bearing a 1-(4-fluorophenyl) substituent have demonstrated activity against Herpes Simplex Virus-1 (HSV-1). nih.gov Other studies on isatin (B1672199) derivatives incorporating a 3-(trifluoromethyl)piperidin-1-yl sulfonyl moiety have identified compounds with potent in vitro activity against Influenza A virus (H1N1), HSV-1, and Coxsackievirus B3 (COX-B3). wikipedia.org These findings highlight the potential of the piperidine ring system as a key pharmacophore for the development of broad-spectrum antiviral agents.
The table below summarizes the antiviral activity of selected piperidine and piperazine (B1678402) derivatives from in vitro studies.
| Compound Class | Virus | Cell Line | Activity Metric | Value (µM) |
| 1-(4-fluorophenyl)-substituted arylpiperazine | HSV-1 | Vero-76 | CC50 | 92 |
| Isatin-piperidine derivative 9 | H1N1 | MDCK | IC50 | 0.0027 |
| Isatin-piperidine derivative 5 | HSV-1 | Vero | IC50 | 0.0022 |
| Isatin-piperidine derivative 4 | COX-B3 | Vero | IC50 | 0.0092 |
Data sourced from references nih.gov and wikipedia.org. CC50 represents the 50% cytotoxic concentration, and IC50 represents the 50% inhibitory concentration.
Neuroprotective Potentials
The 4-phenylpiperidine scaffold is a key structural feature in molecules with significant neuroprotective properties. wikipedia.org This has been particularly evident in studies related to ischemic brain injury and neurodegenerative diseases. nih.govontosight.ai A prominent mechanism for this neuroprotection involves the interaction of these ligands with sigma-1 receptors, which are ligand-operated chaperone proteins located at the endoplasmic reticulum. frontiersin.orgnih.gov
Derivatives such as 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) have been shown to afford neuroprotection in animal models of transient focal cerebral ischemia. nih.gov In rat models of middle cerebral artery occlusion (MCAO), administration of PPBP resulted in a significant decrease in cortical infarction volume. nih.gov This protective effect is linked to the modulation of intracellular Ca2+ homeostasis and the reduction of neuronal nitric oxide production. nih.gov Similarly, another piperidine derivative, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), demonstrates neuroprotective effects against ischemic injury by suppressing mitochondrial apoptosis pathways. nih.gov These findings underscore the potential of 4-phenylpiperidine-based compounds in the development of therapies for stroke and other neurodegenerative conditions. nih.govnih.gov
Retinol (B82714) Binding Protein 4 (RBP4) Antagonism
A significant area of investigation for this compound derivatives has been their role as antagonists of Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the blood, and its dysregulation is associated with various metabolic and ocular diseases. nih.govnih.gov Antagonizing the interaction between RBP4 and its binding partner, transthyretin (TTR), can lower circulating levels of RBP4 and retinol. nih.gov
This mechanism is particularly relevant for treating conditions like atrophic age-related macular degeneration and Stargardt disease, which are characterized by the accumulation of toxic lipofuscin bisretinoids in the retina. nih.gov The synthesis of these bisretinoids is dependent on the uptake of retinol from the serum into the retina. nih.gov A potent carboxylic acid-based RBP4 antagonist, referred to as A1120, which is a derivative of the core compound, has been shown to significantly reduce the formation of these lipofuscin bisretinoids in the retinas of animal models. nih.gov This activity was correlated with a 75% reduction in serum RBP4 levels. nih.gov The research in this area has led to the design of novel non-retinoid RBP4 antagonists with improved potency and metabolic stability. nih.gov
The table below presents data on a key RBP4 antagonist derivative.
| Compound | Description | Key In Vivo Finding | Potential Application |
| A1120 | A potent carboxylic acid based RBP4 antagonist | Reduces serum RBP4 by 75% and significantly reduces lipofuscin bisretinoid formation in Abca4–/– mice. | Atrophic age-related macular degeneration and Stargardt disease |
Data sourced from reference nih.gov.
Analytical Methodologies for 3 4 Phenylpiperidin 1 Yl Propanoic Acid Detection and Quantification
Chromatographic Techniques for Separation and Analysis (e.g., LC-MS, GC)
Chromatography is the cornerstone for separating 3-(4-Phenylpiperidin-1-yl)propanoic acid from impurities, starting materials, or other components within a complex mixture. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the compound's physicochemical properties, such as volatility and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is the most common and versatile technique for the analysis of non-volatile compounds like this compound. When coupled with mass spectrometry (MS), it provides a powerful tool for both quantification and structural confirmation.
A typical reverse-phase HPLC (RP-HPLC) method would be developed for its analysis. The basic nitrogen of the piperidine (B6355638) ring and the acidic carboxylic acid group mean that the mobile phase pH is a critical parameter to control for achieving good peak shape and retention. Using a buffered mobile phase is essential to prevent peak tailing, a common issue with amine-containing compounds. The phenyl group acts as a chromophore, allowing for straightforward detection using a UV detector. For higher sensitivity and specificity, coupling the LC system to a mass spectrometer is preferred. Electrospray ionization (ESI) in positive mode would readily protonate the piperidine nitrogen, allowing for sensitive detection.
Interactive Table 1: Illustrative LC-MS Parameters for Analysis
| Parameter | Condition | Purpose |
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separates the compound from non-polar and moderately polar impurities based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Aqueous component; the additive ensures good ionization for MS and helps control peak shape. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Organic solvent to elute the compound from the column. |
| Elution Mode | Gradient | Allows for efficient elution of a wider range of compounds with varying polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS, balancing analysis time and separation efficiency. |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 1 - 5 µL | The amount of sample introduced into the system. |
| UV Detection | 254 nm | Wavelength at which the phenyl ring absorbs UV light, allowing for quantification. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | Generates charged molecules ([M+H]⁺) for mass analysis, suitable for the basic piperidine nitrogen. |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by targeting specific mass-to-charge ratios. |
Gas Chromatography (GC)
GC analysis of this compound is less direct than LC due to the compound's low volatility and the presence of polar functional groups (carboxylic acid and secondary amine). These features can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. A two-step derivatization might be employed: esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) followed by acylation of the piperidine nitrogen (e.g., with trifluoroacetic anhydride). This process masks the polar groups, enhancing chromatographic performance.
Spectroscopic Quantification Methods for Purity and Concentration
Spectroscopic methods are essential for confirming the structure of this compound and can be used for quantification, although they are more commonly applied for purity assessment and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for unambiguous structure confirmation. The spectra would show characteristic signals for the phenyl, piperidine, and propanoic acid moieties. Quantitative NMR (qNMR) can also be used to determine the concentration of a solution or the purity of a sample by integrating the signals of the analyte against a certified internal standard of known concentration.
Mass Spectrometry (MS)
As mentioned, MS is a highly sensitive detection method when coupled with chromatography. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion, further confirming its identity.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used for quantification based on the Beer-Lambert law. The phenyl ring in the molecule provides a distinct UV absorbance. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be generated. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the curve. This method is simple and rapid but is less specific than chromatographic techniques as any impurity with a similar chromophore could interfere with the measurement.
Interactive Table 2: Key Spectroscopic Data for Characterization
| Technique | Expected Data Type | Purpose |
| ¹H NMR | Chemical shifts, coupling constants, and integration of proton signals. | Confirms the presence of phenyl, piperidine, and alkyl chain protons. |
| ¹³C NMR | Chemical shifts for each unique carbon atom. | Provides a carbon map of the molecular structure. |
| Mass Spectrometry (ESI+) | Mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺). | Confirms molecular weight and can be used for quantification. |
| High-Resolution MS | Exact mass measurement to four or more decimal places. | Determines the elemental formula, confirming identity. |
| UV-Vis Spectroscopy | Wavelength of maximum absorbance (λmax), typically around 254-260 nm for the phenyl group. | Used for quantification via a calibration curve. |
Quality Control and Purity Assessment Methodologies
A comprehensive quality control strategy for this compound involves a combination of the techniques described above to ensure the compound meets predefined specifications for identity, purity, and strength.
The primary method for purity assessment and the quantification of impurities is typically a validated stability-indicating HPLC method. This method must be able to separate the main compound from any potential degradation products or process-related impurities. Purity is often expressed as a percentage of the peak area of the main component relative to the total area of all peaks in the chromatogram.
Identity is confirmed by a combination of methods. The retention time in a chromatographic system should match that of a qualified reference standard. Spectroscopic data, particularly MS and NMR, provide definitive structural confirmation. Other tests, such as elemental analysis, can also be used to confirm the empirical formula.
Interactive Table 3: Summary of Quality Control Methodologies
| Test | Method(s) Used | Purpose |
| Identification | HPLC (Retention Time), MS, NMR | Confirms that the compound is structurally correct. |
| Assay/Concentration | HPLC-UV, qNMR | Determines the amount of the compound present, often as a weight percentage. |
| Purity/Impurities | HPLC-UV, LC-MS, GC (with derivatization) | Detects and quantifies any related substances or degradation products. |
| Residual Solvents | Headspace GC-MS | Quantifies any organic solvents remaining from the synthesis process. |
| Water Content | Karl Fischer Titration | Measures the amount of water present in the solid material. |
Future Research Directions and Potential Academic Applications of 3 4 Phenylpiperidin 1 Yl Propanoic Acid
Exploration of Novel Biological Targets and Therapeutic Areas
The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore found in a variety of biologically active compounds, particularly those targeting the central nervous system. Future research on 3-(4-Phenylpiperidin-1-yl)propanoic acid could build upon this foundation to explore a range of novel biological targets.
Potential Therapeutic Areas:
Neurodegenerative Diseases: Derivatives of 4-phenylpiperidine have been investigated for their potential in treating conditions such as Alzheimer's and Parkinson's disease. The introduction of the propanoic acid moiety could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with improved efficacy or novel mechanisms of action.
Oncology: Numerous studies have demonstrated the anticancer potential of various propanoic acid derivatives. mdpi.comnih.govnih.govmdpi.com Research into this compound and its analogues could uncover new classes of antiproliferative agents. The structural versatility of this compound allows for the synthesis of a wide array of derivatives, which could be screened against various cancer cell lines to identify lead compounds. mdpi.comnih.gov
Antimicrobial Agents: The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial compounds. Propanoic acid derivatives have shown promise in this area, exhibiting activity against both bacterial and fungal strains. mdpi.comresearchgate.net Future studies could involve synthesizing and evaluating a library of this compound derivatives for their antimicrobial efficacy.
Table 1: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Targets | Rationale |
| Neurodegenerative Diseases | Receptors, Enzymes, and Ion Channels in the CNS | The 4-phenylpiperidine core is a known CNS-active scaffold. |
| Oncology | Kinases, Proteases, and other cancer-related proteins | Propanoic acid derivatives have shown antiproliferative activity. mdpi.comnih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes and Cell Wall Components | Propanoic acid derivatives have demonstrated antimicrobial properties. mdpi.comresearchgate.net |
Development of Enhanced and Sustainable Synthetic Routes
The advancement of synthetic organic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives.
Key Areas for Synthetic Innovation:
Green Chemistry Approaches: Future synthetic strategies could focus on the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could include microwave-assisted synthesis or the use of biocatalysis. nih.govmdpi.com
Catalytic Methods: The development of novel catalytic systems could enable more efficient and selective syntheses. This might involve transition-metal catalysis or organocatalysis to facilitate key bond-forming reactions.
Flow Chemistry: The implementation of continuous flow technologies could offer advantages in terms of scalability, safety, and reproducibility for the synthesis of this compound and its derivatives.
Integration into Chemical Biology Probes and Tools
Chemical probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it a candidate for development into a chemical probe to investigate specific biological targets.
To function as a reliable chemical probe, a molecule should exhibit high potency, selectivity, and a well-defined mechanism of action. nih.gov Future research could focus on:
Affinity and Selectivity Profiling: Systematically testing the compound against a panel of biological targets to identify a specific protein or pathway with which it interacts.
Structural Modifications: Attaching reporter groups such as fluorescent tags or biotin (B1667282) to the this compound scaffold would enable its use in various biochemical and cellular assays to visualize and track its target.
Mechanism of Action Studies: Once a specific target is identified, further studies would be necessary to elucidate the precise mechanism by which the compound exerts its biological effect.
The development of a potent and selective chemical probe based on this scaffold could significantly contribute to our understanding of fundamental biological processes and aid in the validation of new drug targets. rjpbr.comscispace.com
Potential Role in Advanced Functional Materials Development
While the primary focus for a molecule like this compound is often in the life sciences, its chemical structure also suggests potential applications in materials science. The combination of a rigid phenylpiperidine group and a flexible propanoic acid chain could be exploited to create novel polymers or supramolecular assemblies with unique properties.
Potential Applications in Materials Science:
Drug Delivery Systems: The carboxylic acid group could be used to anchor the molecule to various nanocarriers for targeted drug delivery.
Smart Materials: The responsiveness of the piperidine (B6355638) nitrogen and the carboxylic acid to stimuli like pH could be harnessed to create "smart" materials that change their properties in response to their environment.
Organic Electronics: While speculative, the aromatic and heterocyclic nature of the molecule could be explored for its potential in organic electronic materials, although this would likely require significant structural modification.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying impurities in 3-(4-Phenylpiperidin-1-yl)propanoic acid?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal for impurity profiling. For example, impurities such as 2-(4-Ethylphenyl)propanoic acid (CAS 3585-52-2) and related derivatives can be resolved using reverse-phase C18 columns with gradient elution (methanol/water + 0.1% formic acid). Calibration against certified reference materials (CRMs) ensures accuracy . Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and precision.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling to avoid inhalation. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists . Store in airtight containers at 2–8°C to prevent degradation. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : Employ a piperidine ring functionalization strategy. For example, react 4-phenylpiperidine with chloroacetic acid under basic conditions (K₂CO₃ in DMF, 80°C, 12h). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via recrystallization (ethanol/water) to achieve >95% purity. Adjust stoichiometry (1:1.2 molar ratio of piperidine to chloroacetic acid) to minimize unreacted starting material .
Advanced Research Questions
Q. How do metabolic pathways of this compound compare to structurally similar propanoic acid derivatives?
- Methodological Answer : In vivo studies (e.g., rodent models) show that phenylpiperidine-substituted propanoic acids undergo phase I/II metabolism. For instance, 3-(4-hydroxyphenyl)propanoic acid is sulfated or glucuronidated to form O-sulphate and O-glucuronide metabolites, analogous to pathways observed in 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid . Use LC-QTOF-MS to track isotopic labeling (e.g., ¹³C) in urine or plasma samples for kinetic analysis.
Q. What experimental strategies resolve contradictions in reported reaction kinetics for synthesizing this compound?
- Methodological Answer : Discrepancies in activation energy (Eₐ) or rate constants may arise from solvent polarity or catalyst choice. Conduct kinetic studies under controlled conditions (e.g., DMF vs. THF, Pd/C vs. Raney Ni). Use Arrhenius plots to compare Eₐ across solvents. Computational modeling (DFT) can identify transition states and validate experimental data .
Q. How can researchers mitigate interference from phase II metabolites when quantifying this compound in biological matrices?
- Methodological Answer : Hydrolyze conjugates (e.g., β-glucuronidase/sulfatase treatment) prior to LC-MS analysis. Optimize SPE cartridges (e.g., Oasis HLB) for selective extraction. Use deuterated internal standards (e.g., D₅-3-(4-Phenylpiperidin-1-yl)propanoic acid) to correct for matrix effects . Validate recovery rates (85–115%) and limit of quantification (LOQ < 1 ng/mL).
Key Considerations for Researchers
- Synthetic Optimization : Prioritize catalyst screening (e.g., Pd vs. Ni) to enhance regioselectivity .
- Analytical Validation : Cross-validate impurity profiles against pharmacopeial standards (e.g., EP/ICH) .
- Metabolic Studies : Use isotopically labeled analogs to distinguish endogenous vs. exogenous metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
